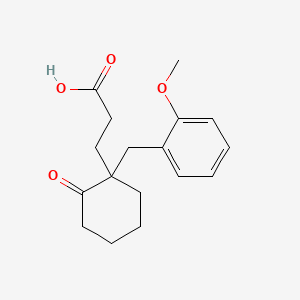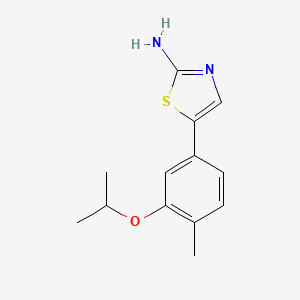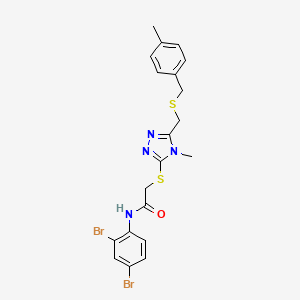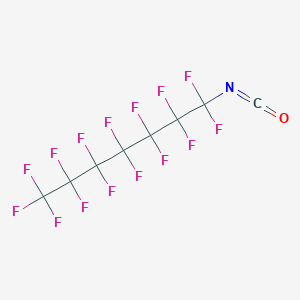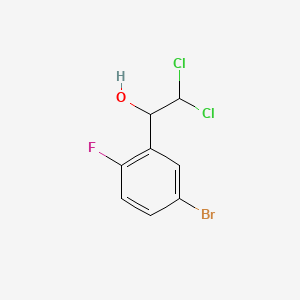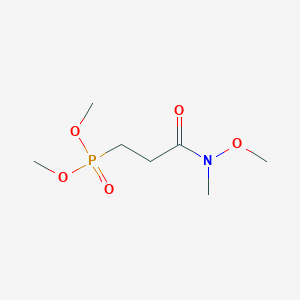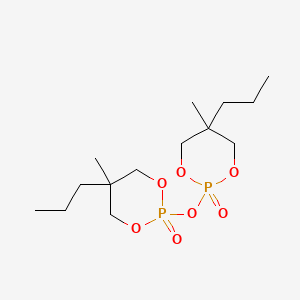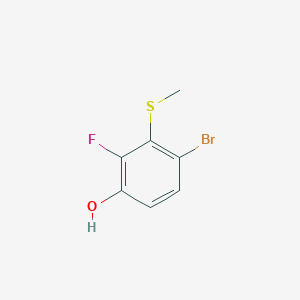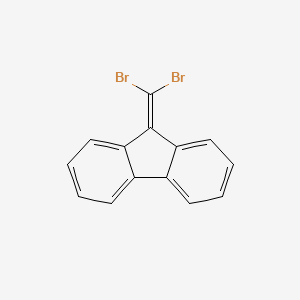
9H-Fluorene, 9-(dibromomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9-(dibromomethylene)- is a chemical compound with the molecular formula C14H8Br2 and a molecular weight of 336.02 g/mol It is known for its unique structure, which includes a fluorene backbone substituted with a dibromomethylene group at the 9-position
Méthodes De Préparation
The synthesis of 9H-Fluorene, 9-(dibromomethylene)- typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality .
Analyse Des Réactions Chimiques
9H-Fluorene, 9-(dibromomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 9H-Fluorene, 9-methylene- using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of 9H-Fluorene, 9-(dibromomethylene)- can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with methoxide ions typically yields methoxy-substituted fluorene derivatives.
Applications De Recherche Scientifique
9H-Fluorene, 9-(dibromomethylene)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various fluorene derivatives.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.
Medicinal Chemistry: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 9-(dibromomethylene)- involves its interaction with various molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and materials science to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
9H-Fluorene, 9-(dibromomethylene)- can be compared with other halogenated fluorene derivatives, such as:
9H-Fluorene, 9-(dichloromethylene)-: Similar in structure but with chlorine atoms instead of bromine. It exhibits different reactivity and physical properties due to the difference in halogen atoms.
9H-Fluorene, 9-(dibromomethyl)-: This compound has a dibromomethyl group instead of dibromomethylene. The presence of an additional hydrogen atom alters its chemical behavior.
2,7-Dibromo-9-(dibromomethylene)-9H-fluorene: This compound has additional bromine atoms at the 2 and 7 positions, leading to increased reactivity and different applications.
The uniqueness of 9H-Fluorene, 9-(dibromomethylene)- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
885-39-2 |
|---|---|
Formule moléculaire |
C14H8Br2 |
Poids moléculaire |
336.02 g/mol |
Nom IUPAC |
9-(dibromomethylidene)fluorene |
InChI |
InChI=1S/C14H8Br2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
Clé InChI |
YLTRQNLHBWKYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


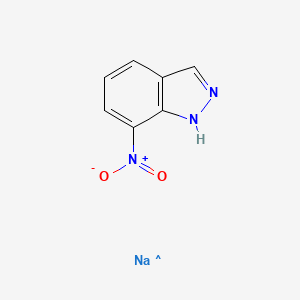
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
